Home > Products > Screening Compounds P103454 > URAT1&XO inhibitor 1
URAT1&XO inhibitor 1 -

URAT1&XO inhibitor 1

Catalog Number: EVT-12514447
CAS Number:
Molecular Formula: C20H13N5O3S
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

URAT1 and xanthine oxidase inhibitor 1 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in managing conditions such as hyperuricemia and gout. The compound is designed to inhibit both the urate transporter 1 (URAT1) and xanthine oxidase, enzymes involved in uric acid metabolism. Elevated levels of uric acid can lead to various health issues, including gout and kidney stones.

Source and Classification

URAT1 and xanthine oxidase inhibitor 1 is classified as a dual inhibitor, targeting both URAT1 and xanthine oxidase. URAT1 is responsible for the reabsorption of uric acid in the kidneys, while xanthine oxidase catalyzes the conversion of hypoxanthine to uric acid. By inhibiting these two pathways, the compound aims to reduce uric acid levels in the body effectively. The synthesis of this compound has been explored in various studies, revealing several methods and structural modifications that enhance its efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of URAT1 and xanthine oxidase inhibitor 1 involves several key steps:

  1. Condensation Reaction: The initial step typically involves the condensation of substituted benzoic acids with amines or other nucleophiles to form intermediates.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions with phenylboronic acids or other coupling agents to construct the core structure.
  3. Hydrolysis: Hydrolysis reactions are often employed to convert esters into carboxylic acids, which are crucial for biological activity.
  4. Purification: The final compounds are purified using techniques such as column chromatography or recrystallization to achieve high purity levels suitable for biological testing.

For instance, one study reported a specific synthesis route involving iodine-substituted benzoic acid and tetrahydroquinoline, leading to various derivatives with enhanced inhibitory activities against URAT1 .

Molecular Structure Analysis

Structure and Data

The molecular structure of URAT1 and xanthine oxidase inhibitor 1 typically features a biphenyl carboxylic acid backbone, which is essential for its interaction with the target proteins. The structural formula can be represented as follows:

CnHmOp\text{C}_{n}\text{H}_{m}\text{O}_{p}

Where nn, mm, and pp represent the number of carbon, hydrogen, and oxygen atoms respectively. Detailed spectroscopic data such as 1H^1H NMR and 13C^{13}C NMR are utilized to confirm the structure during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

URAT1 and xanthine oxidase inhibitor 1 undergoes various chemical reactions that facilitate its biological activity:

  • Inhibition Mechanism: The compound competes with uric acid for binding sites on URAT1, thereby preventing reabsorption in renal tubules.
  • Xanthine Oxidase Inhibition: It also inhibits xanthine oxidase by binding to its active site, reducing the production of uric acid from purines.
  • Structure-Activity Relationship: Modifications on the biphenyl core influence the potency against both targets. For example, ortho-substituted derivatives have shown increased activity compared to para-substituted ones .
Mechanism of Action

Process and Data

The mechanism of action of URAT1 and xanthine oxidase inhibitor 1 involves dual inhibition:

  1. Inhibition of URAT1: By blocking URAT1, the compound decreases uric acid reabsorption in the kidneys, leading to increased excretion of uric acid in urine.
  2. Inhibition of Xanthine Oxidase: This action reduces the conversion of hypoxanthine and xanthine into uric acid, further lowering serum uric acid levels.

Data from pharmacological studies indicate that this dual inhibition can significantly lower serum uric acid concentrations, making it a promising candidate for treating hyperuricemia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of URAT1 and xanthine oxidase inhibitor 1 include:

  • Melting Point: Typically ranges from 147°C to 149°C depending on specific derivatives.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies have shown that certain modifications can enhance stability against metabolic degradation.

Chemical properties include its ability to form hydrogen bonds with target proteins, which is essential for binding affinity .

Applications

Scientific Uses

URAT1 and xanthine oxidase inhibitor 1 has several scientific applications:

  • Treatment of Gout: By effectively lowering uric acid levels, it serves as a potential treatment option for patients suffering from gout.
  • Research Tool: It can be used in laboratory settings to study urate transport mechanisms and their implications in metabolic disorders.
  • Drug Development: The compound serves as a lead structure for developing more potent inhibitors with improved pharmacokinetic profiles.

Properties

Product Name

URAT1&XO inhibitor 1

IUPAC Name

5-[[5-cyano-1-(pyridin-2-ylmethyl)indole-3-carbonyl]amino]-1,3-thiazole-4-carboxylic acid

Molecular Formula

C20H13N5O3S

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C20H13N5O3S/c21-8-12-4-5-16-14(7-12)15(10-25(16)9-13-3-1-2-6-22-13)18(26)24-19-17(20(27)28)23-11-29-19/h1-7,10-11H,9H2,(H,24,26)(H,27,28)

InChI Key

YUGFHWXZQLEUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C3=C2C=CC(=C3)C#N)C(=O)NC4=C(N=CS4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.